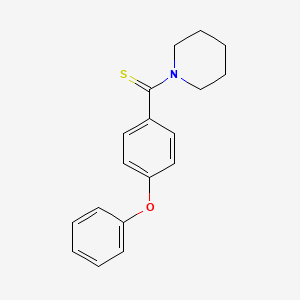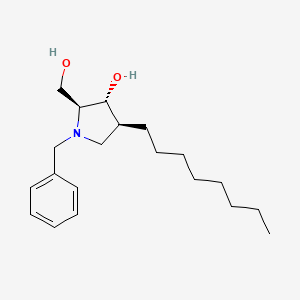![molecular formula C12H28N2Sn B15172369 [Dibutyl(tert-butyl)stannyl]diazene CAS No. 921630-67-3](/img/structure/B15172369.png)
[Dibutyl(tert-butyl)stannyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dibutyl(tert-butyl)stannyl]diazene is an organotin compound characterized by the presence of a diazene group bonded to a stannyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [dibutyl(tert-butyl)stannyl]diazene typically involves the reaction of dibutyltin dichloride with tert-butylamine and a diazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[Dibutyl(tert-butyl)stannyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannyl oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Stannyl oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted stannyl compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[Dibutyl(tert-butyl)stannyl]diazene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [dibutyl(tert-butyl)stannyl]diazene involves the interaction of the stannyl group with various molecular targets. The stannyl group can form bonds with other atoms, facilitating the formation of new compounds. The diazene group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for the protection of amines.
Tert-butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Tert-butylamine: A common amine used in organic synthesis.
Uniqueness
[Dibutyl(tert-butyl)stannyl]diazene is unique due to the presence of both stannyl and diazene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
921630-67-3 |
|---|---|
Molekularformel |
C12H28N2Sn |
Molekulargewicht |
319.07 g/mol |
IUPAC-Name |
[dibutyl(tert-butyl)stannyl]diazene |
InChI |
InChI=1S/3C4H9.HN2.Sn/c1-4(2)3;2*1-3-4-2;1-2;/h1-3H3;2*1,3-4H2,2H3;1H;/q;;;-1;+1 |
InChI-Schlüssel |
GEMZMVXQFYXKMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(C(C)(C)C)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)


![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)

![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)


![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

